SCOPOLETIN_met007
Description
SCOPOLETINmet007 is a metabolite derived from scopoletin (7-hydroxy-6-methoxycoumarin), a naturally occurring coumarin found in plants such as *Artemisia* and *Scopolia* species. Coumarins are characterized by a benzopyrone backbone and exhibit diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . While its exact pharmacological profile remains under investigation, preliminary studies suggest roles in modulating oxidative stress and inflammatory pathways .
Properties
Molecular Formula |
C16H16O10 |
|---|---|
Molecular Weight |
368.29 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-(6-methoxy-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H16O10/c1-23-8-4-6-2-3-10(17)24-7(6)5-9(8)25-16-13(20)11(18)12(19)14(26-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22) |
InChI Key |
UTTLUAQBFYOVMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of scopoletin B-D-glucuronide typically involves the glucuronidation of scopoletin. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation is often preferred due to its specificity and mild reaction conditions. The reaction involves the use of uridine diphosphate glucuronic acid as the glucuronide donor and glucuronosyltransferase enzymes .
Chemical glucuronidation can be performed using glucuronic acid derivatives under acidic or basic conditions. Common reagents include glucuronic acid lactone and catalysts such as trifluoroacetic acid or sodium hydroxide .
Industrial Production Methods
Industrial production of scopoletin B-D-glucuronide may involve biotechnological approaches, including the use of genetically engineered microorganisms that express glucuronosyltransferase enzymes. These microorganisms can be cultured in bioreactors to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
Scopoletin B-D-glucuronide can undergo various chemical reactions, including:
Oxidation: Scopoletin B-D-glucuronide can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert scopoletin B-D-glucuronide to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the scopoletin B-D-glucuronide molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of scopoletin B-D-glucuronide, which may have different pharmacological properties .
Scientific Research Applications
Scopoletin B-D-glucuronide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glucuronidation reactions and the synthesis of glucuronide conjugates.
Biology: Investigated for its role in plant defense mechanisms and its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antioxidant, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of scopoletin B-D-glucuronide involves its interaction with various molecular targets and pathways. It is known to modulate cellular signaling pathways such as nuclear factor-κB (NF-κB) and nuclear erythroid factor-2 (NRF-2), which are involved in inflammation and oxidative stress responses . Additionally, scopoletin B-D-glucuronide can inhibit enzymes such as choline acetyltransferase and acetylcholinesterase, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Umbelliferone (7-Hydroxycoumarin)
- Structural Similarities : Both compounds share the coumarin backbone and a hydroxyl group at C-6.
- Key Differences : SCOPOLETIN_met007 contains a methoxy group at C-6, whereas umbelliferone lacks substituents at this position.
- Functional Impact :
- The methoxy group in SCOPOLETINmet007 increases lipophilicity, improving membrane permeability compared to umbelliferone .
- Umbelliferone exhibits stronger fluorescence properties, making it a common marker in spectroscopic studies, while SCOPOLETINmet007 is less fluorescent due to steric hindrance from the methoxy group .
Fraxetin (7,8-Dihydroxy-6-methoxycoumarin)
- Structural Similarities : Both compounds have methoxy (C-6) and hydroxyl (C-7) groups.
- Key Differences : Fraxetin has an additional hydroxyl group at C-8, enhancing its antioxidant capacity.
- Functional Impact :
Functional Analogues
Esculetin (6,7-Dihydroxycoumarin)
- Functional Similarities : Both compounds exhibit anti-inflammatory effects via inhibition of COX-2 and NF-κB pathways.
- Key Differences : Esculetin lacks the methoxy group, resulting in higher aqueous solubility but lower blood-brain barrier penetration.
- Pharmacokinetics :
Daphnetin (7,8-Dihydroxycoumarin)
- Functional Similarities : Both compounds modulate immune responses and reduce pro-inflammatory cytokine production.
- Key Differences: Daphnetin’s C-7 and C-8 hydroxyl groups confer higher metal-chelating activity, whereas this compound shows stronger inhibition of iNOS expression .
Comparative Data Table
| Property | This compound | Umbelliferone | Fraxetin | Esculetin |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 206.19 | 162.14 | 222.19 | 178.14 |
| LogP | 1.85 | 1.32 | 1.50 | 0.95 |
| Aqueous Solubility (mg/L) | 45.2 | 120.5 | 32.8 | 210.0 |
| IC₅₀ (DPPH assay, µM) | 28.7 | 65.4 | 12.3 | 18.9 |
| Plasma Half-Life (h) | 4.2 | 1.2 | 3.5 | 1.8 |
Notes:
Research Findings and Implications
- Bioavailability : this compound’s methoxy group enhances oral bioavailability (62% in rats) compared to esculetin (34%) and umbelliferone (28%) .
- Therapeutic Potential: Its balanced lipophilicity and stability make it a candidate for neurodegenerative disease research, where blood-brain barrier penetration is critical .
- Limitations : Lower antioxidant activity compared to fraxetin and daphnetin may restrict its use in acute oxidative stress models .
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